molecular formula C11H13ClN2S B1478059 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride CAS No. 1803606-25-8

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1478059
CAS No.: 1803606-25-8
M. Wt: 240.75 g/mol
InChI Key: MXXSUSNFNKBUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function. These interactions are crucial for its biological activity and potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their activity. This binding can lead to conformational changes in the biomolecules, affecting their function. The compound also influences gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are critical for its biological activity and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit certain bacterial enzymes, disrupting their metabolic processes and leading to cell death . These interactions are essential for its antimicrobial activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, it can be transported into bacterial cells via specific transporters, where it exerts its antimicrobial effects . These interactions are crucial for its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it can localize to the bacterial cell membrane, where it disrupts membrane integrity and inhibits cell growth . These localization patterns are essential for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSUSNFNKBUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.